N~1~,N~1~-Diphenylethanebis(hydrazonoyl) dichloride
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Overview
Description
N~1~,N~1~-Diphenylethanebis(hydrazonoyl) dichloride: is a chemical compound that belongs to the class of hydrazonoyl halides These compounds are characterized by the presence of a hydrazonoyl functional group, which is known for its versatility in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~1~-Diphenylethanebis(hydrazonoyl) dichloride typically involves the reaction of hydrazonoyl halides with appropriate reagents. One common method involves the reaction of hydrazonoyl halides with hydrazinecarbodithioate derivatives in the presence of a base such as triethylamine . The reaction is usually carried out in a solvent like ethanol under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of N1,N~1~-Diphenylethanebis(hydrazonoyl) dichloride may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: N1,N~1~-Diphenylethanebis(hydrazonoyl) dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The hydrazonoyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under mild conditions.
Major Products: The major products formed from these reactions include various substituted hydrazonoyl derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
N~1~,N~1~-Diphenylethanebis(hydrazonoyl) dichloride has several scientific research applications:
Medicine: It is being investigated for its potential use as an antimicrobial and anticancer agent.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1,N~1~-Diphenylethanebis(hydrazonoyl) dichloride involves its interaction with molecular targets such as enzymes and proteins. The hydrazonoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making the compound useful in medicinal chemistry .
Comparison with Similar Compounds
Hydrazonoyl Halides: These compounds share the hydrazonoyl functional group and exhibit similar reactivity.
Thiadiazoles: These are heterocyclic compounds that can be synthesized from hydrazonoyl halides and have similar applications in medicinal chemistry.
Uniqueness: N1,N~1~-Diphenylethanebis(hydrazonoyl) dichloride is unique due to its specific structure, which allows for the formation of diverse derivatives with potential applications in multiple fields. Its ability to undergo various chemical reactions and form stable products makes it a valuable compound in organic synthesis and industrial applications.
Properties
CAS No. |
31805-14-8 |
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Molecular Formula |
C14H12Cl2N4 |
Molecular Weight |
307.2 g/mol |
IUPAC Name |
N',N'-diphenylethanedihydrazonoyl dichloride |
InChI |
InChI=1S/C14H12Cl2N4/c15-13(18-17)14(16)19-20(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,17H2 |
InChI Key |
INVIOJWVLMBBHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)N=C(C(=NN)Cl)Cl |
Origin of Product |
United States |
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